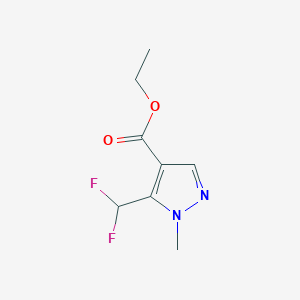

ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-(difluoromethyl)-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O2/c1-3-14-8(13)5-4-11-12(2)6(5)7(9)10/h4,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCXDJXKBPZTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672908 | |

| Record name | Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851725-98-9 | |

| Record name | Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 1-Methyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate: A Technical Guide to Regiocontrolled Synthesis

Abstract

This technical guide provides an in-depth analysis of the synthesis of Ethyl 1-Methyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate (CAS No. 851725-98-9). While its regioisomer, the 3-(difluoromethyl) analogue, is a cornerstone intermediate for numerous modern fungicides, the synthesis of the 5-(difluoromethyl) isomer presents a significant challenge in regioselectivity. This document delineates the prevalent synthesis pathway via the Knorr-type condensation of a functionalized β-ketoester with methylhydrazine. We will dissect the mechanistic underpinnings that dictate the formation of the two possible regioisomers and present field-proven strategies to influence this outcome. Detailed experimental protocols for the synthesis of the key precursor, the cyclization reaction, and the chromatographic separation of isomers are provided, alongside guidelines for analytical characterization. This guide is intended for researchers and process chemists in the agrochemical and pharmaceutical industries seeking to navigate the complexities of fluorinated pyrazole synthesis.

Introduction: The Challenge of Regioisomerism

Fluorinated pyrazoles are a class of privileged structures in modern chemistry, with applications ranging from pharmaceuticals to high-performance agrochemicals.[1] The 1-methyl-pyrazole-4-carboxylate scaffold, in particular, is central to the billion-dollar industry of succinate dehydrogenase inhibitor (SDHI) fungicides. The vast majority of these commercial products, such as Bixafen and Fluxapyroxad, are derived from the ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate core.

However, the classical Knorr pyrazole synthesis, when applied to unsymmetrical fluorinated 1,3-dicarbonyl precursors and methylhydrazine, invariably produces a mixture of the 3-(difluoromethyl) and 5-(difluoromethyl) regioisomers.[2] The target of this guide, this compound, is often the minor, "unwanted" isomer in industrial campaigns. Understanding, controlling, and potentially maximizing the formation of this specific isomer is a nuanced chemical challenge that requires a deep understanding of reaction mechanisms.

This guide provides the technical framework for approaching this challenge, focusing on the critical cyclization step where the regiochemical fate of the reaction is decided.

Retrosynthetic Analysis and the Mechanistic Dichotomy

A logical retrosynthetic approach to the target molecule reveals a straightforward disconnection to common starting materials. The pyrazole ring is formed from the reaction between a hydrazine (methylhydrazine) and a 1,3-dicarbonyl equivalent. This pathway highlights the central challenge: the unsymmetrical nature of both reactants leads to a critical bifurcation in the reaction pathway.

The forward reaction involves the cyclization of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate with methylhydrazine. Methylhydrazine has two distinct nitrogen atoms: the N1 (methylated) and the N2 (primary amine). The dicarbonyl precursor has two distinct electrophilic carbons: the ketone carbon (C3) and the enol ether carbon (C1). The initial nucleophilic attack of the N2 amine can occur at either electrophilic site, leading directly to the two different regioisomers.

-

Electronic Effects : The ketone carbon, adjacent to the strongly electron-withdrawing difluoromethyl group (-CF₂H), is significantly more electrophilic. This electronic bias strongly favors nucleophilic attack at this position, leading to the 3-(difluoromethyl) isomer as the major product under standard conditions (e.g., ethanol solvent).[3]

-

Steric Effects : The difluoromethyl group is sterically more demanding than the ester group. An attack at the less hindered enol ether position would be sterically favored, which would lead to the desired 5-(difluoromethyl) isomer.

-

Solvent and pH : The reaction environment is a critical, often overlooked, determinant. The solvent can influence the tautomeric equilibrium of the ketoester and the nucleophilicity of the hydrazine.[3][4] Acidic or basic conditions can protonate or deprotonate reactants, altering the reaction course.[5][6]

Synthesis Pathway & Regiocontrol Strategies

The synthesis is a two-step process from commercially available starting materials. The key to obtaining the desired product lies in manipulating the conditions of the second step.

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

This key intermediate is reliably prepared by reacting ethyl 4,4-difluoroacetoacetate with an excess of triethyl orthoformate in the presence of acetic anhydride. The acetic anhydride acts as a water scavenger, driving the reaction to completion.

Step 2: The Regiodetermining Cyclization

This step is the core of the synthesis. To favor the formation of the 5-(difluoromethyl) isomer, conditions must be chosen that override the strong electronic preference for the formation of the 3-substituted isomer.

Field-Proven Insight: The Fluorinated Alcohol Effect

Research has shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , as the solvent can dramatically increase regioselectivity.[1][2] These solvents, through their unique hydrogen-bonding capabilities and polarity, can stabilize transition states differently than traditional solvents like ethanol.[4] They can enhance the kinetic preference for attack at the less electronically favored but sterically more accessible enol ether position, thereby increasing the yield of the desired 5-(difluoromethyl) isomer.[3]

Experimental Protocols

Safety Precaution: These procedures involve hazardous chemicals. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

| Reagent/Parameter | Quantity/Value | Molar Equiv. |

| Ethyl 4,4-difluoroacetoacetate | 16.6 g (0.1 mol) | 1.0 |

| Triethyl orthoformate | 29.6 g (0.2 mol) | 2.0 |

| Acetic anhydride | 30.6 g (0.3 mol) | 3.0 |

| Temperature | 120-130 °C | - |

| Reaction Time | 4-6 hours | - |

Methodology:

-

To a three-necked flask equipped with a mechanical stirrer, thermometer, and distillation head, add ethyl 4,4-difluoroacetoacetate, triethyl orthoformate, and acetic anhydride.

-

Heat the mixture to 120-130 °C and maintain for 4-6 hours. During this time, lower-boiling byproducts (e.g., ethyl acetate) will distill off.

-

After the reaction is complete (monitored by GC or TLC), cool the mixture to 60-70 °C.

-

Remove the excess acetic anhydride and triethyl orthoformate under reduced pressure.

-

The resulting crude oil, Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate, can be used in the next step without further purification.

Protocol 2: Regio-Influenced Cyclization and Isomer Separation

| Reagent/Parameter | Quantity/Value | Molar Equiv. |

| Crude Intermediate from 4.1 | ~22.2 g (0.1 mol) | 1.0 |

| Methylhydrazine | 5.1 g (0.11 mol) | 1.1 |

| 2,2,2-Trifluoroethanol (TFE) | 100 mL | - |

| Temperature | 0 °C to Room Temp. | - |

| Reaction Time | 2-4 hours | - |

Methodology:

-

Dissolve the crude Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate in 2,2,2-trifluoroethanol (TFE) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add methylhydrazine dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material by TLC or LC-MS.

-

Once the reaction is complete, remove the TFE solvent under reduced pressure.

-

Dissolve the resulting crude oil in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a crude mixture of the 3- and 5-(difluoromethyl) regioisomers.

Protocol 3: Isomer Separation by Column Chromatography

The separation of pyrazole regioisomers is a well-established but often challenging procedure that relies on their slight differences in polarity.[5][7]

System:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexane. A starting point is typically 10% ethyl acetate in hexane, gradually increasing to 30-40%. The optimal gradient should be determined by preliminary TLC analysis.

Methodology:

-

Prepare a silica gel column.

-

Dissolve the crude isomer mixture in a minimal amount of dichloromethane or the starting eluent mixture.

-

Load the sample onto the column.

-

Begin elution with the starting mobile phase (e.g., 90:10 hexane:ethyl acetate).

-

Collect fractions and monitor by TLC, staining with potassium permanganate or visualizing under UV light.

-

The two isomers should separate, with one eluting before the other. Combine the fractions containing the pure desired isomer.

-

Remove the solvent from the combined fractions under reduced pressure to yield pure This compound .

Characterization and Quality Control

| Technique | Expected Data/Observation |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.9-8.1 (s, 1H, pyrazole C-H), ~6.6-6.9 (t, J ≈ 54 Hz, 1H, CH F₂), ~4.3 (q, 2H, -OCH ₂CH₃), ~4.0 (s, 3H, N-CH ₃), ~1.35 (t, 3H, -OCH₂CH ₃) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | A single signal with a doublet multiplicity (due to coupling with the proton) is expected. |

| Mass Spec (ESI+) | m/z = 205.08 [M+H]⁺, 227.06 [M+Na]⁺ |

Conclusion

The synthesis of this compound is a prime example of the challenges and subtleties of regioselectivity in heterocyclic chemistry. While standard protocols heavily favor the 3-substituted isomer due to electronic effects, this guide demonstrates that a reasoned, mechanistically-informed approach can be employed to influence the reaction's outcome. The strategic use of fluorinated alcohol solvents like TFE is a key, field-proven technique to enhance the formation of the desired 5-(difluoromethyl) product. Coupled with a robust chromatographic separation method, this approach provides a reliable pathway for obtaining this specific, less common regioisomer for further research and development.

References

-

Garza-Ortiz, A., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(15), 6046-6049. Available at: [Link]

-

Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35-43. Available at: [Link]

-

ACS Publications (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

-

De Kimpe, N., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4660-4663. Available at: [Link]

-

Flores, A. F. C., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 28(9), 3895. Available at: [Link]

-

PubChem. Ethyl 1H-pyrazole-4-carboxylate. Available at: [Link]

-

Gatti, F., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Organic Preparations and Procedures International, 32(4), 383-388. Available at: [Link]

-

PubChem. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate. Available at: [Link]

-

Chem Help ASAP. Knorr Pyrazole Synthesis. Available at: [Link]

-

Linclau, B., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. The Journal of Organic Chemistry, 79(23), 11842-11848. Available at: [Link]

-

J&K Scientific LLC. Knorr Pyrazole Synthesis. Available at: [Link]

-

PubChem. ethyl 4-methyl-1H-pyrazole-5-carboxylate. Available at: [Link]

-

Pevzner, M. S., et al. (2021). Synthesis of new pyrazolo[1][3][7]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 17, 2773-2782. Available at: [Link]

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

-

Raines, R. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 130(36), 11808-11813. Available at: [Link]

Sources

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]

Spectral data of ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE

An In-depth Technical Guide to the Spectral Analysis of ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE

Introduction

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] A thorough spectroscopic analysis is essential for the unambiguous identification, purity assessment, and structural elucidation of this molecule and its derivatives. This guide provides a comprehensive overview of the expected spectral data from core spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates several key functional groups that give rise to characteristic spectroscopic signals: an N-methylated pyrazole ring, an ethyl ester, and a difluoromethyl group. Each of these moieties will be interrogated using a suite of spectroscopic techniques to confirm the overall structure.

Figure 1: Chemical structure of the target compound.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and relative number of protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.[1]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals to determine the relative proton ratios.

Predicted ¹H NMR Data

The following table summarizes the expected ¹H NMR spectral data for this compound.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 (pyrazole ring) | ~8.0 | Singlet (s) | - | 1H |

| -CHF₂ | ~6.8 - 7.2 | Triplet (t) | ²JHF ≈ 55-60 | 1H |

| -O-CH₂-CH₃ | ~4.3 | Quartet (q) | ³JHH ≈ 7.1 | 2H |

| N-CH₃ | ~3.9 | Singlet (s) | - | 3H |

| -O-CH₂-CH₃ | ~1.3 | Triplet (t) | ³JHH ≈ 7.1 | 3H |

Interpretation and Rationale

The predicted chemical shifts are based on the analysis of similar pyrazole structures and the known electronic effects of the substituents.[3][4]

-

H-3 Proton: The proton at the C-3 position of the pyrazole ring is expected to be the most downfield signal (around 8.0 ppm) due to the anisotropic effect of the aromatic ring and the electron-withdrawing nature of the adjacent nitrogen and the ester group at C-4.

-

Difluoromethyl Proton (-CHF₂): The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). Its chemical shift will be significantly downfield due to the strong electron-withdrawing effect of the two fluorine atoms.[5]

-

Ethyl Ester Protons: The methylene (-O-CH₂) and methyl (-CH₃) protons of the ethyl ester group will exhibit a characteristic quartet and triplet pattern, respectively, due to mutual coupling (³JHH). The methylene protons are deshielded by the adjacent oxygen atom.

-

N-Methyl Protons: The protons of the N-methyl group are expected to appear as a sharp singlet around 3.9 ppm.

Figure 2: Key ¹H NMR correlations.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically used compared to ¹H NMR.

-

Data Acquisition: The spectrum is acquired on a 400 MHz (or higher) spectrometer, observing at approximately 100 MHz. A standard proton-decoupled pulse sequence is used to obtain singlets for all unique carbon atoms. Key parameters include a spectral width of 0-200 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.[1]

Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Coupled) |

| C=O (ester) | ~165 | Singlet |

| C-5 (pyrazole ring) | ~145 | Triplet (²JCF) |

| C-3 (pyrazole ring) | ~140 | Singlet |

| C-4 (pyrazole ring) | ~110 | Singlet |

| -CHF₂ | ~115 | Triplet (¹JCF) |

| -O-CH₂- | ~60 | Singlet |

| N-CH₃ | ~39 | Singlet |

| -CH₃ (ethyl) | ~14 | Singlet |

Interpretation and Rationale

The predicted chemical shifts are based on data from various substituted pyrazoles.[6][7][8]

-

Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal.

-

Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the substituents. The C-5 carbon, attached to the electron-withdrawing difluoromethyl group, will be significantly downfield. In a proton-coupled spectrum, it would appear as a triplet due to two-bond coupling with the fluorine atoms. The C-3 and C-4 carbons will have shifts typical for substituted pyrazoles.

-

Difluoromethyl Carbon (-CHF₂): This carbon will appear as a triplet in a proton-coupled spectrum due to the large one-bond C-F coupling constant (¹JCF).

-

Ethyl and N-Methyl Carbons: These aliphatic carbons will appear in the upfield region of the spectrum.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common method for relatively small, volatile molecules.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or direct infusion into a mass spectrometer can be used.

-

Data Acquisition: The mass spectrum is typically scanned over a range of m/z 40 to 400.

Predicted Mass Spectrum Data

Molecular Weight: 204.17 g/mol

| m/z | Proposed Fragment | Notes |

| 204 | [M]⁺ | Molecular Ion |

| 159 | [M - OEt]⁺ | Loss of the ethoxy group |

| 131 | [M - COOEt]⁺ | Loss of the carbethoxy group |

| 88 | [McLafferty Rearrangement]⁺ | Possible, but likely low intensity |

Interpretation and Rationale

The fragmentation pattern is predicted based on the known behavior of ethyl esters and heterocyclic compounds upon electron ionization.[1][9]

-

Molecular Ion ([M]⁺): A peak at m/z 204 corresponding to the molecular weight of the compound is expected.

-

Loss of Ethoxy Group ([M - OEt]⁺): A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), leading to an acylium ion at m/z 159.

-

Loss of the Carbethoxy Group ([M - COOEt]⁺): The loss of the entire carbethoxy group would result in a fragment at m/z 131.

-

McLafferty Rearrangement: While common for esters with a γ-hydrogen, it is not expected to be a major pathway for this molecule.[1]

Figure 3: Predicted fragmentation pathways.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.[1]

-

Data Acquisition: The IR spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2980-2850 | C-H stretch (aliphatic) | Medium |

| ~1720 | C=O stretch (ester) | Strong |

| ~1600, ~1500 | C=C, C=N stretch (pyrazole ring) | Medium |

| ~1250 | C-O stretch (ester) | Strong |

| ~1100 | C-F stretch | Strong |

Interpretation and Rationale

The predicted absorption frequencies are based on standard IR correlation tables.[10][11][12]

-

C=O Stretch: A strong absorption band around 1720 cm⁻¹ is highly characteristic of the carbonyl group in the ethyl ester.

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are expected for the pyrazole ring C-H, while those just below 3000 cm⁻¹ are for the aliphatic C-H bonds of the methyl and ethyl groups.

-

C-F Stretches: The C-F bonds of the difluoromethyl group will give rise to strong absorption bands in the fingerprint region, typically around 1100 cm⁻¹.

-

Pyrazole Ring Vibrations: The C=C and C=N stretching vibrations of the pyrazole ring will appear in the 1600-1500 cm⁻¹ region.

-

C-O Stretch: A strong band corresponding to the C-O stretch of the ester will be present around 1250 cm⁻¹.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. The presented data, derived from the analysis of analogous structures and fundamental principles, offers a robust framework for the characterization of this and related fluorinated pyrazole compounds. The detailed protocols and interpretations serve as a valuable resource for researchers in synthetic and medicinal chemistry, enabling them to confidently verify the structure and purity of their compounds.

References

-

Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Available at: [Link]

-

Elguero, J., Goya, P., & Páez, J. A. (2011). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 16(8), 6875-6892. Available at: [Link]

-

Begtrup, M., Boyer, G., Cabildo, P., Cativiela, C., Claramunt, R. M., Elguero, J., ... & Toiron, C. (1993). ¹³C NMR chemical shifts of N-unsubstituted-and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 31(2), 141-160. Available at: [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available at: [Link]

-

Alkorta, I., Elguero, J., & Z-Alegría, G. (2017). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(12), 2003. Available at: [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Available at: [Link]

-

LookChem. (n.d.). This compound. Available at: [Link]

-

Alkorta, I., Elguero, J., & Z-Alegría, G. (2017). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(12), 2003. Available at: [Link]

-

ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Available at: [Link]

-

ResearchGate. (n.d.). NMR of CHF₂I and KF in DMF. CHF₂I at -71.5 (large excess, J H-F = 56.4 Hz) and fluoroform at -81.5 (J H-F = 78.9 Hz). Available at: [Link]

-

PubChem. (n.d.). Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate. Available at: [Link]

-

ResearchGate. (n.d.). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Available at: [Link]

-

ResearchGate. (n.d.). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Available at: [Link]

-

University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

ResearchGate. (n.d.). N-CHF₂, N-CClF₂, and N-CBrF₂ azoles and benzazoles. Available at: [Link]

-

Vrkoslav, V., & Cvacka, J. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of lipid research, 53(2), 304–315. Available at: [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Available at: [Link]

-

Widener University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Thirusharwin, S. S., et al. (2025). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 346, 126940. Available at: [Link]

-

Davydenko, M., et al. (2024). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv. Available at: [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Available at: [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Available at: [Link]

-

NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Available at: [Link]

-

SpectraBase. (n.d.). 1-(difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide. Available at: [Link]

-

Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 634(1), 136-148. Available at: [Link]

-

PubChem. (n.d.). 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Available at: [Link]

-

LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Available at: [Link]

Sources

- 1. tdx.cat [tdx.cat]

- 2. lookchem.com [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

Biological Activity Screening of ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE: A Strategic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1][2][3] This guide presents a comprehensive, field-proven strategy for the systematic biological activity screening of a novel pyrazole-containing compound, ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE. We will move beyond a simple listing of protocols to provide a logical, tiered screening cascade that begins with broad, high-throughput primary screens and progresses to detailed mechanistic and preclinical profiling. The causality behind each experimental choice is explained, ensuring that the data generated is robust, interpretable, and effectively guides a go/no-go decision-making process in a drug discovery program.

Introduction: The Rationale for Screening

The pyrazole nucleus is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure that allows for versatile chemical modifications and interactions with a wide array of biological targets.[2][4] Its presence in blockbuster drugs like Celecoxib (anti-inflammatory), Sildenafil (PDE5 inhibitor), and numerous kinase inhibitors (e.g., Ibrutinib, Ruxolitinib) underscores its therapeutic importance.[1][3] The subject of this guide, this compound, is a novel chemical entity (NCE) incorporating this key pharmacophore. The difluoromethyl group can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially offering advantages over non-fluorinated analogs.

The objective of this screening guide is to systematically uncover the therapeutic potential of this NCE by subjecting it to a rigorous, multi-phase evaluation designed to identify its primary biological activity, assess its potency and selectivity, and provide an early assessment of its drug-like properties.

Compound Profile & Pre-Assay Considerations

Before initiating any biological screening, a thorough understanding of the compound's physicochemical properties is paramount for designing robust assays and ensuring data integrity. These properties dictate solubility in assay buffers, potential for non-specific binding, and cell permeability.

| Property | Value (Predicted/Reported) | Implication for Screening |

| Molecular Formula | C₈H₁₀F₂N₂O₂ | Used for calculating concentrations.[5] |

| Molecular Weight | 204.175 g/mol | Essential for accurate stock solution preparation.[5] |

| LogP | 1.534 | Indicates moderate lipophilicity, suggesting potential for good cell membrane permeability without excessive non-specific binding.[5] |

| Aqueous Solubility | (Not Reported) | Critical to determine experimentally. Poor solubility can lead to compound precipitation and false-negative or artifactual results. Initial stock solutions should be prepared in 100% DMSO. |

| Chemical Stability | (Not Reported) | Crucial to assess. The compound's stability in aqueous buffer and cell culture media over the course of the experiment must be confirmed to ensure the observed activity is from the parent compound.[6] |

| pKa | -1.26 (Predicted) | The compound is not expected to be ionized at physiological pH.[5] |

Causality: Failure to account for poor solubility is a leading cause of artifacts in high-throughput screening (HTS).[7] If a compound precipitates in the assay well, it can interfere with optical readouts or result in an underestimation of its true potency. Therefore, an initial kinetic and thermodynamic solubility assessment is a non-negotiable first step.[8]

The Integrated Screening Cascade

A tiered approach is the most efficient method for screening, maximizing resource allocation by focusing only on promising candidates. Our proposed workflow is designed to fail compounds early and fast, a core principle in modern drug discovery.

Caption: The tiered biological screening cascade for a novel chemical entity.

Phase 1: Primary Screening – Casting a Wide Net

The goal of primary screening is to efficiently test the compound against a representative set of biological systems to identify a potential area of activity.[7][9] Given the prevalence of pyrazole-based anticancer agents, a cell-based screen against a panel of cancer cell lines is a logical and cost-effective starting point.[10][11]

Protocol: Primary Cytotoxicity Screen (XTT Assay)

This protocol is designed for a 96-well plate format and is amenable to automation for high-throughput screening (HTS).[12] The XTT assay is chosen over the traditional MTT assay because its formazan product is water-soluble, eliminating a solubilization step and reducing potential errors.[13][14]

Objective: To determine the percent growth inhibition of cancer cells upon treatment with the test compound at a single, high concentration (e.g., 10 µM).

Materials:

-

Selected cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma, MCF-7 breast cancer).[10][15][16]

-

Complete cell culture medium (specific to cell line).

-

Test Compound: this compound, prepared as a 10 mM stock in 100% DMSO.

-

Positive Control: Doxorubicin or Staurosporine (10 µM).

-

XTT Cell Viability Assay Kit.[13]

-

96-well flat-bottom cell culture plates.

-

Microplate reader capable of measuring absorbance at 450 nm and 660 nm.

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >95%.

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a working solution of the test compound by diluting the 10 mM DMSO stock into complete medium. Ensure the final DMSO concentration in the well will be ≤0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of medium containing the test compound (10 µM), positive control, or vehicle control (medium with 0.5% DMSO).

-

Incubate for 72 hours at 37°C, 5% CO₂.

-

-

XTT Reagent Preparation and Addition:

-

Data Acquisition:

-

Gently shake the plate to ensure a homogenous distribution of the color.

-

Measure the absorbance at 450 nm (formazan) and 660 nm (background reference) using a microplate reader.[13]

-

Data Analysis:

-

Correct the absorbance by subtracting the 660 nm reading from the 450 nm reading.

-

Calculate the Percent Viability using the following formula:

-

% Viability = [(Abs_Compound - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

-

-

Percent Inhibition is 100 - % Viability.

A compound is typically considered a "hit" if it demonstrates >50% growth inhibition in one or more cell lines.

Phase 2: Hit Confirmation and Potency Determination

A single-point "hit" from a primary screen is not sufficient; it must be rigorously confirmed. This phase validates the initial observation and quantifies the compound's potency.

Protocol: Dose-Response and IC₅₀ Determination

Objective: To determine the concentration of the compound that inhibits 50% of cell viability (IC₅₀), a key measure of potency.

Methodology: This protocol follows the same steps as the primary XTT assay, with one critical modification in the "Compound Treatment" step:

-

Instead of a single concentration, a serial dilution of the test compound is prepared. A typical 8-point dose-response curve might range from 100 µM down to 0.03 µM.

-

The resulting data (% inhibition vs. log[concentration]) is plotted using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.

Example Data Presentation:

| Concentration (µM) | % Viability (Mean ± SD) |

| 100 | 2.5 ± 1.1 |

| 30 | 8.9 ± 2.4 |

| 10 | 25.6 ± 4.5 |

| 3 | 48.9 ± 5.2 |

| 1 | 75.3 ± 6.1 |

| 0.3 | 91.2 ± 4.8 |

| 0.1 | 98.5 ± 3.3 |

| 0 (Vehicle) | 100 ± 4.1 |

Trustworthiness: A confirmed hit should have a well-defined sigmoidal curve with a good R² value (>0.95). An orthogonal assay , which measures a different cellular endpoint (e.g., ATP content via CellTiter-Glo®), should be performed. If both assays yield similar IC₅₀ values, it significantly increases confidence that the observed activity is a true biological effect and not an artifact of the primary assay technology.

Phase 3: Selectivity and Early ADME Profiling

A potent compound is not necessarily a good drug candidate. It must be selective for its target (to minimize off-target toxicity) and possess favorable drug-like properties.[8][18]

Selectivity Profiling

The IC₅₀ of the compound should be determined in a non-cancerous, normal cell line (e.g., human fibroblasts). The ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells provides the Selectivity Index (SI) . A higher SI is desirable, indicating the compound is preferentially toxic to cancer cells.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion)

Early in vitro ADME assays are essential to de-risk a compound and ensure its properties are compatible with further development.[19][20]

Protocol: Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s), providing an early prediction of its in vivo half-life.[6]

Methodology:

-

Incubation: The test compound (e.g., at 1 µM) is incubated with pooled human liver microsomes and a NADPH-regenerating system (to initiate the enzymatic reaction) at 37°C.

-

Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Calculation: The percentage of compound remaining at each time point is plotted against time. The slope of the line from the natural log plot is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Interpretation: A compound with high clearance in microsomes is likely to have a short half-life in vivo, which may be undesirable for a therapeutic agent.

Phase 4: Elucidating the Mechanism of Action (MoA)

If a compound is potent, selective, and has a promising ADME profile, the next critical step is to understand how it works.[21][22] Given that many pyrazole-containing drugs are kinase inhibitors, this is a primary hypothesis to investigate.[10][23]

Potential MoA Studies:

-

Target-Based Screening: Screen the compound against a broad panel of recombinant kinases to identify direct enzymatic inhibition.

-

Cellular Target Engagement: Use techniques like cellular thermal shift assays (CETSA) to confirm the compound binds to its putative target inside the cell.

-

Pathway Analysis: Employ Western blotting to measure the phosphorylation status of key proteins in a signaling pathway downstream of the identified target kinase. For example, if the compound inhibits EGFR, one would expect to see a decrease in phosphorylated ERK.[10]

Caption: Hypothetical inhibition of a kinase signaling pathway by the test compound.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven framework for the biological characterization of this compound. By following this tiered screening cascade, researchers can efficiently generate high-quality, decision-enabling data. The process begins with broad, cell-based assays to identify a potential therapeutic area, followed by rigorous confirmation of potency and selectivity. Early in vitro ADME profiling provides a critical filter for drug-like properties, ensuring that resources are focused on compounds with a higher probability of downstream success. Positive results from this comprehensive screening funnel would provide a strong rationale for advancing the compound into more complex MoA studies, lead optimization, and eventually, in vivo efficacy models.

References

-

Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (n.d.). PubMed. Retrieved from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed. Retrieved from [Link]

-

In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2024). ResearchGate. Retrieved from [Link]

-

Synthesis and biological evaluation of novel pyrazole scaffold. (2024). ResearchGate. Retrieved from [Link]

-

Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Determining the mode of action of bioactive compounds. (2012). PubMed. Retrieved from [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). ResearchGate. Retrieved from [Link]

-

Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. (2006). Bentham Science. Retrieved from [Link]

-

In Vitro ADME Studies. (n.d.). PharmaLegacy. Retrieved from [Link]

-

In Vitro ADME Assays. (n.d.). Concept Life Sciences. Retrieved from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). MDPI. Retrieved from [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Taylor & Francis Online. Retrieved from [Link]

-

Mechanisms of action of food bioactive compounds based on network pharmacology. (2024). ResearchGate. Retrieved from [Link]

-

Nutridynamics: mechanism(s) of action of bioactive compounds and their effects. (2014). PubMed. Retrieved from [Link]

-

Synthesis and biological evaluation of novel pyrazole compounds. (2025). ResearchGate. Retrieved from [Link]

-

ADME, DMPK, and DDI In Vitro Studies - Assays. (n.d.). BioIVT. Retrieved from [Link]

-

Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). News-Medical.net. Retrieved from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2018). Asian Journal of Chemistry. Retrieved from [Link]

-

High-Throughput Screening Methods for Drug Discovery. (2024). Technology Networks. Retrieved from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. Retrieved from [Link]

-

This compound. (n.d.). LookChem. Retrieved from [Link]

-

High-throughput screening (HTS). (2019). BMG LABTECH. Retrieved from [Link]

-

High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (2015). PubMed Central. Retrieved from [Link]

-

High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review. Retrieved from [Link]

-

Bioactive Molecules and Their Mechanisms of Action. (2020). MDPI. Retrieved from [Link]

-

Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. (2024). MDPI. Retrieved from [Link]

-

Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Publications. Retrieved from [Link]

-

MTT Cytotoxicity Study. (n.d.). NAMSA. Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed Central. Retrieved from [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PubMed Central. Retrieved from [Link]

-

Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Current status of pyrazole and its biological activities. (2014). PubMed Central. Retrieved from [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. (2018). MDPI. Retrieved from [Link]

-

Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2011). ResearchGate. Retrieved from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. criver.com [criver.com]

- 9. azolifesciences.com [azolifesciences.com]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Throughput Screening Methods for Drug Discovery | Technology Networks [technologynetworks.com]

- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 15. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pjps.pk [pjps.pk]

- 17. benchchem.com [benchchem.com]

- 18. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 19. In Vitro ADME Assays [conceptlifesciences.com]

- 20. bioivt.com [bioivt.com]

- 21. Determining the mode of action of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Nutridynamics: mechanism(s) of action of bioactive compounds and their effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benthamdirect.com [benthamdirect.com]

Physical and chemical properties of ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and agrochemistry. The incorporation of a difluoromethyl group into the pyrazole scaffold can significantly modulate the physicochemical and biological properties of the molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its synthesis and potential applications.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various research and development settings.

| Property | Value | Source |

| CAS Number | 851725-98-9 | [1] |

| Molecular Formula | C₈H₁₀F₂N₂O₂ | [2] |

| Molecular Weight | 204.175 g/mol | [2] |

| Boiling Point | 83-85 °C (Predicted) | [2] |

| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | -1.26 ± 0.10 (Predicted) | [2] |

| LogP | 1.53440 (Predicted) | [2] |

| Physical Form | Solid | [3] |

Chemical Structure and Reactivity

The structure of this compound features a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted with a methyl group at the N1 position, an ethyl carboxylate group at the C4 position, and a difluoromethyl group at the C5 position.

Caption: Chemical structure of this compound.

The reactivity of this molecule is dictated by the interplay of its functional groups. The pyrazole ring is generally stable to many reaction conditions but can undergo electrophilic substitution, although the electron-withdrawing nature of the carboxylate and difluoromethyl groups can deactivate the ring towards such reactions.

Key potential reactions include:

-

Hydrolysis of the Ester: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of a variety of derivatives, such as amides and other esters.

-

Amide Coupling: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amide derivatives. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a lead compound.

Synthesis

A general synthetic approach for the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid esters has been described in the patent literature.[4] The synthesis involves a multi-step sequence starting from readily available materials.

Caption: General synthetic pathway to this compound.

Experimental Protocol: Synthesis of Ethyl Pyrazole-4-carboxylates (General Procedure)

It is important to note that this is a generalized procedure and may require optimization for the specific target molecule.

-

Reaction Setup: To a solution of a suitable pyrazole precursor in an appropriate solvent (e.g., ethanol), add the necessary reagents for the desired transformation. For instance, for an esterification from the corresponding carboxylic acid, an excess of ethanol and a catalytic amount of a strong acid (e.g., sulfuric acid) would be used.

-

Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, the reaction mixture is typically quenched, for example, by the addition of water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure ethyl pyrazole-4-carboxylate.

Spectroscopic Characterization

While specific spectral data for this compound is not currently published, the expected spectroscopic features can be predicted based on the analysis of similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), a singlet for the N-methyl group, and a triplet for the proton of the difluoromethyl group (due to coupling with the two fluorine atoms). The position of the pyrazole ring proton will also be observed.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring, the ethyl group carbons, the N-methyl carbon, and the carbon of the difluoromethyl group (which will appear as a triplet due to coupling with the two fluorine atoms).

-

FTIR: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group, typically in the region of 1700-1730 cm⁻¹. C-H stretching vibrations for the alkyl and aromatic protons, as well as C-F stretching vibrations, will also be present.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (204.175 g/mol ). Fragmentation patterns may involve the loss of the ethoxy group or other substituents.

Applications in Drug Discovery and Agrochemicals

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry and agrochemical research. The introduction of fluorine-containing substituents, such as the difluoromethyl group, is a common strategy to enhance the biological activity and pharmacokinetic properties of molecules.

The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially forming hydrogen bonds with biological targets. Its electron-withdrawing nature can also influence the acidity of nearby protons and the overall electronic properties of the molecule.

Given these properties, this compound and its derivatives are promising candidates for screening in various biological assays. They may exhibit a range of activities, including but not limited to, antifungal, anti-inflammatory, and enzyme inhibitory properties. The ester can serve as a key intermediate for the synthesis of a diverse library of compounds for high-throughput screening in drug and pesticide discovery programs.

Conclusion

This compound is a valuable building block for the development of novel bioactive molecules. While detailed experimental and analytical data for this specific compound are still emerging, this guide provides a solid foundation of its known physical and chemical properties, along with insights into its synthesis and potential applications. Further research into the reactivity and biological activity of this compound and its derivatives is warranted and holds promise for the discovery of new therapeutic agents and crop protection solutions.

References

- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. CN107827878A.

- Ethyl pyrazole-4-carboxyl

- Ethyl 1-methyl-5-(difluoromethyl)

- 851725-98-9|Ethyl 5-(difluoromethyl)

- Current status of pyrazole and its biological activities. PMC - PubMed Central.

- Building Blocks | Specialty Chemicals - Frontier Specialty Chemicals.

- Ethyl 1-methyl-5-(difluoromethyl)

- (PDF)

- Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.

- Ethyl-5-(difluoromethyl)

- (PDF) The examination of potential fungicidal activity of Ethyl-3- (trifluoromethyl)-1H-pyrazole-4-carboxylate and Ethyl-1-(4- nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate on fungus Phomopsis viticola Sacc.

- METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)

- 851725-98-9 | Ethyl 5-(difluoromethyl)

- VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry.

- ethyl 4-methyl-1H-pyrazole-5-carboxylate | C7H10N2O2 | CID 13405303 - PubChem.

- CN111362874B - Preparation method of 3- (difluoromethyl)

- ETHYL 3-(4-CHLOROPHENYL)

- 5 Combin

- WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google P

- Ethyl 5-amino-1-methylpyrazole-4-carboxyl

- methyl 1h-pyrazole-4-carboxyl

- Ethyl 5-amino-1-methyl-pyrazole-4-carboxyl

- 1-ethyl-N-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide - Optional[FTIR] - Spectrum.

- 1-Ethyl-5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid - ResearchG

- Pyrazole and Its Biological Activity - Semantic Scholar.

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl

Sources

- 1. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | C8H10F2N2O2 | CID 11644126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Ethyl-5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 4. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 5. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE solubility in organic solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Solubility Profile of Ethyl 1-methyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 851725-98-9). While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles, predicted physicochemical properties, and data from structurally analogous compounds to build a robust solubility profile. Crucially, this guide provides a detailed, field-proven experimental protocol for researchers to determine precise solubility values in their own laboratory settings. By understanding the theoretical underpinnings and mastering the practical measurement of solubility, researchers can significantly accelerate process development, formulation, and chemical synthesis workflows.

Introduction: The Significance of Solubility

This compound belongs to a class of fluorinated pyrazole derivatives, which are pivotal structural motifs in modern agrochemicals and pharmaceuticals. The difluoromethyl (-CF₂H) group, in particular, is a fascinating functional group that can act as a bioisosteric replacement for hydroxyl or thiol moieties and is capable of forming weak hydrogen bonds, thereby influencing metabolic stability, membrane permeability, and target binding affinity[1][2][3].

Understanding the solubility of this compound in various organic solvents is not merely an academic exercise; it is a critical prerequisite for:

-

Reaction Chemistry: Ensuring the compound remains in solution for homogeneous reaction kinetics.

-

Purification: Developing effective crystallization and chromatography procedures.

-

Formulation: Creating stable, bioavailable formulations for drug delivery or agricultural applications.

-

Analytical Method Development: Preparing stock solutions and standards for assays like HPLC or NMR.

This guide provides the theoretical framework and practical tools necessary to master the solubility challenges associated with this compound.

Physicochemical Profile and Theoretical Solubility

The solubility of a molecule is governed by its intrinsic physicochemical properties. Based on available data and predictive models, we can construct a profile for this compound.

Table 1: Key Physicochemical Properties

| Property | Predicted Value / Observation | Implication for Solubility | Source |

| Molecular Formula | C₈H₁₀F₂N₂O₂ | - | [4] |

| Molecular Weight | 204.175 g/mol | Moderate molecular weight suggests it does not present a significant steric barrier to solvation. | [4] |

| LogP (Octanol/Water) | 1.53 | A positive LogP indicates a preference for lipophilic (organic) solvents over water. The value suggests moderate lipophilicity. | [4] |

| pKa | -1.26 | The highly negative pKa suggests the molecule is not ionizable under typical pH conditions, meaning its solubility will be less dependent on pH compared to acidic or basic compounds. | [4] |

| Key Functional Groups | Pyrazole Ring, Ethyl Ester, Difluoromethyl Group | The ester and pyrazole nitrogens can act as hydrogen bond acceptors. The polarized C-H bond in the -CF₂H group can act as a hydrogen bond donor[2][5]. | - |

Structural Analysis:

-

Pyrazole Core: The pyrazole ring itself is a heterocyclic aromatic structure. While pyrazole has limited water solubility, its derivatives are often soluble in a range of organic solvents[6][7].

-

Ethyl Ester Group: This group adds lipophilicity and provides hydrogen bond acceptor sites at its carbonyl and ether oxygens, enhancing solubility in moderately polar to polar aprotic solvents.

-

Difluoromethyl (-CF₂H) Group: This is a key modulator. Unlike the more common trifluoromethyl (-CF₃) group, the -CF₂H moiety is a known hydrogen bond donor[5]. This unique capability can enhance interactions with protic solvents (like alcohols) and polar aprotic solvents that are strong hydrogen bond acceptors (like DMSO or acetone). It also increases lipophilicity relative to a methyl group, further favoring solubility in organic media[2].

Based on this profile, the compound is expected to exhibit good solubility in polar aprotic and moderately polar solvents, and limited solubility in highly nonpolar solvents or water.

Qualitative Solubility Expectations

While quantitative data requires experimental determination, a qualitative assessment based on structurally similar compounds and the principle of "like dissolves like" provides a useful starting point for solvent screening. For example, the related compound 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is known to be soluble in polar organic solvents like methanol, ethanol, and DMSO[8].

Table 2: Expected Qualitative Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Soluble to Very Soluble | Strong dipole-dipole interactions and hydrogen bond accepting capabilities align well with the compound's structure. |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding (both donating and accepting) with the compound's functional groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Good general-purpose solvents for moderately polar organic compounds. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble | Moderate polarity and hydrogen bond accepting ability. Solubility may be lower in less polar ethers like diethyl ether. |

| Aromatic | Toluene | Slightly Soluble | Weaker interactions compared to more polar solvents. |

| Nonpolar Alkanes | Hexane, Heptane | Insoluble to Sparingly Soluble | The compound's polarity is too high for significant solubility in nonpolar solvents. |

Quantitative Solubility Determination: A Validated Protocol

To obtain precise, reliable, and reproducible solubility data, a standardized experimental approach is mandatory. The Saturation Shake-Flask Method , aligned with OECD Guideline 105, is the gold standard for this purpose[9][10]. It is a robust method for determining the equilibrium solubility of a compound in a given solvent at a controlled temperature[11].

Principle:

An excess amount of the solid compound is agitated in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved compound in the saturated supernatant is quantified using a suitable analytical technique (e.g., HPLC, UV-Vis).

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of this compound to a glass vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point is 5-10 mg of solid.

-

Pipette a precise, known volume (e.g., 1.00 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period. Causality: A sufficient equilibration time is required to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states. A 24-hour period is often adequate, but 48 or 72 hours may be necessary to confirm equilibrium has been reached (i.e., concentrations measured at 48 and 72 hours are identical)[11].

-

-

Phase Separation:

-

After equilibration, allow the vial to stand briefly to let larger particles settle.

-

Centrifuge the vial at a moderate speed (e.g., 10,000 x g for 10 minutes) at the same constant temperature[10]. Causality: Centrifugation is superior to filtration for separating the solid phase, as it avoids potential adsorption of the analyte onto a filter membrane, which would lead to an underestimation of solubility.

-

-

Sampling and Analysis:

-

Carefully remove a known aliquot of the clear supernatant, being cautious not to disturb the solid pellet.

-

Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical system) to a concentration that falls within the linear range of your analytical method's calibration curve.

-

Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV.

-

-

Calculation:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] × [Dilution Factor]

-

Safety and Handling

When conducting solubility studies, adherence to safety protocols is paramount.

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for this compound and for each solvent used to understand specific hazards.

-

Handle the solid compound carefully to avoid generating dust.

Conclusion

This compound is a moderately lipophilic compound (Predicted LogP ≈ 1.53) with hydrogen bond donating and accepting capabilities. It is expected to be readily soluble in polar aprotic and protic organic solvents, with limited solubility in nonpolar media. While published quantitative data is scarce, this guide provides the theoretical foundation and a robust, validated experimental protocol based on the shake-flask method to empower researchers to generate high-quality, reliable solubility data. This data is fundamental for optimizing synthetic routes, enabling efficient purification, and designing effective formulations in both pharmaceutical and agrochemical research.

References

- Vertex AI Search Result, citing properties for CAS 176969-34-9, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Online Forum]. Available at: [Link]

-

LookChem. (n.d.). This compound. Available at: [Link]

-

OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Publishing. Available at: [Link]

-

Mergny, M., & Tardy, C. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(4), 846. Available at: [Link]

- University Course Material. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

EUR-Lex. (n.d.). Commission Regulation (EC) No 440/2008 of 30 May 2008 laying down test methods pursuant to Regulation (EC) No 1907/2006 of the European Parliament and of the Council on the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) - A.8. PARTITION COEFFICIENT. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry and Biochemistry. Available at: [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Available at: [Link]

-

Solubility of Things. (n.d.). 5-amino-1-phenylpyrazole-4-carboxamide. Available at: [Link]

-

Zafrani, A., & Amir, E. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 12(9), 1438-1453. Available at: [Link]

-

Creative Biolabs. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Available at: [Link]

-

Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds. Available at: [Link]

-

Chemical-Suppliers.com. (n.d.). Ethyl 5-difluoromethyl-1-methylpyrazole-4-carboxylate. Available at: [Link]

-

PubChem. (n.d.). Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate. National Center for Biotechnology Information. Available at: [Link]

- International Journal Of Novel Research And Development. (2024).

-

Solubility of Things. (n.d.). Pyrazole. Available at: [Link]

-

Avdeef, A. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-41. Available at: [Link]

-

ResearchGate. (2024). Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. Available at: [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Available at: [Link]

-

Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50, 8154-8193. Available at: [Link]

-

Regulations.gov. (2014). Water Solubility (Flask Method). Document ID: EPA-HQ-OPP-2014-0453-0006. Available at: [Link]

-

TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. Indian J Environ Sci. Available at: [Link]

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound|lookchem [lookchem.com]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 6. ijnrd.org [ijnrd.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. hnsincere.com [hnsincere.com]

- 9. oecd.org [oecd.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Avibactam: A Technical Guide to a Novel β-Lactamase Inhibitor

Introduction

In the ever-escalating battle against antimicrobial resistance, the emergence of novel β-lactamase inhibitors has provided a critical lifeline for preserving the efficacy of our β-lactam antibiotic arsenal. Avibactam (CAS Number: 1192500-31-4, although often linked to its intermediates in searches) is a pioneering, non-β-lactam β-lactamase inhibitor that has significantly impacted the treatment of serious Gram-negative bacterial infections.[1][2] Unlike traditional inhibitors, Avibactam boasts a broader spectrum of activity and a unique, reversible covalent mechanism of action.[1][3] This guide offers an in-depth exploration of the physicochemical properties, mechanism of action, and therapeutic applications of Avibactam, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of Avibactam

A thorough understanding of a compound's physicochemical properties is fundamental to its development and application. Avibactam is a diazabicyclooctane derivative, a structural class that distinguishes it from classic β-lactam-based inhibitors.[4] Its key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | [(2S,5R)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | [2] |

| Molecular Formula | C7H11N3O6S | [2][5] |

| Molecular Weight | 265.24 g/mol | [2][5] |

| Appearance | White crystalline powder | [4] |

| Topological Polar Surface Area | 139 Ų | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 6 | [5] |

| Protein Binding | 5.7% - 8.2% | [6] |

| Excretion | Primarily renal (97%) | [2] |

Mechanism of Action: A Reversible Covalent Inhibition